(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
CAS No.: 893779-02-7
Cat. No.: VC21399917
Molecular Formula: C12H12N2O
Molecular Weight: 200.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893779-02-7 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24g/mol |
| IUPAC Name | (1-methylimidazol-2-yl)-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3 |
| Standard InChI Key | OLXRMWVCVOVDEL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=NC=CN2C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=NC=CN2C |
Introduction
Synthesis Methods
The synthesis of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone could involve reactions similar to those used for other imidazole-containing compounds. A common approach might involve the reaction of 1-methylimidazole with 4-methylbenzoyl chloride in the presence of a base.
Related Compounds and Applications
-
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone: This compound, with an amino group instead of a methyl group on the phenyl ring, has been studied for its chemical properties and potential applications .
-
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound, with a fluorine atom on the phenyl ring and an amine group instead of a carbonyl, shows different chemical properties and potential uses .
Research Findings and Potential Applications
While specific research findings on (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone are not available, compounds with similar structures have been explored for their biological activities and synthetic utility. For example, imidazole-containing compounds have shown efficacy against certain pathogens .
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | C11H11N3O | 201.22 |
| (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine | C11H12FN3 | 205.23 |
| (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone | C12H12N2O | 196.24 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume